(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
[(Z)-[3-[(3-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11(22)25-21-18-15(9-12-5-2-3-8-16(12)24-18)17(23)20-14-7-4-6-13(19)10-14/h2-10H,1H3,(H,20,23)/b21-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUNUFIKUZWUJM-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromene backbone with an acetyloxyimino group and a chlorophenyl substituent. The molecular formula is C17H16ClN3O4, and its molecular weight is approximately 363.78 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer research, particularly its effects on various cancer cell lines. The following sections summarize key findings regarding its biological activities.
Anticancer Properties
- Mechanism of Action : Research indicates that this compound exhibits anticancer properties through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell growth and metabolism .
- Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The compound's ability to induce cell cycle arrest and subsequent cell death has been linked to its modulation of the Akt/mTOR signaling pathway .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of Tumor Growth
A study investigated the effects of this compound on tumor growth in vivo. Mice bearing xenografted tumors were treated with the compound, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, suggesting effective therapeutic potential against malignancies .
Case Study 2: Combination Therapy
Another study explored the efficacy of combining this compound with traditional chemotherapeutics such as paclitaxel. Results indicated that the combination therapy enhanced cytotoxic effects on cancer cells compared to either agent alone, highlighting the potential for synergistic effects in cancer treatment protocols .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Solubility: The tetrahydrofuran-methyl group in the compound from increases hydrophilicity, whereas acetyloxyimino groups may reduce aqueous solubility .
- Bioactivity : Chromene derivatives with chlorophenyl or fluorophenyl substituents show higher antifungal and kinase inhibition activities, as seen in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
